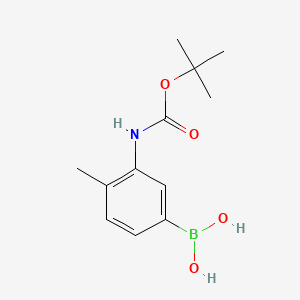

(3-Boc-amino-4-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

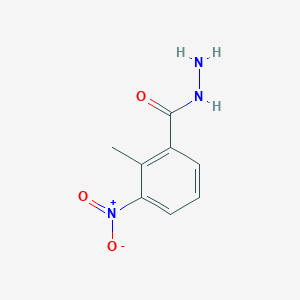

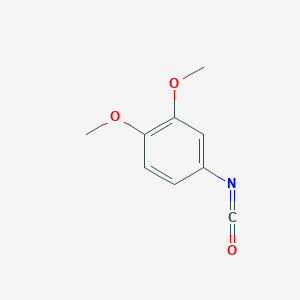

“(3-Boc-amino-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “(3-Boc-amino-4-methylphenyl)boronic acid” is 251.09 g/mol . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis

“(3-Boc-amino-4-methylphenyl)boronic acid” has a predicted density of 1.16±0.1 g/cm3 and a predicted pKa of 8.50±0.10 . It has a melting point of 300℃ .Scientific Research Applications

Synthesis and Structure Analysis :

- Amino-3-fluorophenyl boronic acids have been synthesized for constructing glucose sensing materials, which operate at physiological pH levels. This derivative is used due to its low boronic acid pKa value and ability to attach to polymers (Das et al., 2003).

Applications in Organic Synthesis :

- 3-Borono-5-fluorobenzoic acid, a related compound, is an important intermediate widely used in organic synthesis, including Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives (Sun Hai-xia et al., 2015).

Boron Neutron Capture Therapy Agents :

- Boronated unnatural cyclic amino acids have been synthesized for potential use in neutron capture therapy. These compounds were designed to understand the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008).

Bacteria Detection :

- Boronic acid, capable of reversibly binding to diols, has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. 3-Aminophenylboronic acid (3-APBA) has been employed in creating affinity sensors for bacteria detection (Wannapob et al., 2010).

Catalysis in Peptide Synthesis :

- (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been used as a catalyst for direct amide bond synthesis between carboxylic acids and amines, notably for N-Boc-protected amino acids, with little racemization. This catalysis is significant for peptide synthesis (Mohy El Dine et al., 2015).

Macrocyclic Chemistry :

- Boronic esters have found applications in macrocyclic chemistry, with various aryl boronic acids, including 4-methylphenyl-, 3-methoxyphenyl-, and 3-nitrophenyl-boronic acids, being used to synthesize tetrameric and dimeric boronates (Fárfan et al., 1999).

Anion Recognition :

- Arylboronic acids, including 3-nitrophenylboronic acid, act as Brønsted acid type receptors for certain anions, forming hydrogen bonds with B(OH)2 hydroxyl groups. This property has been explored for sensing anions optically (Martínez-Aguirre & Yatsimirsky, 2015).

Safety And Hazards

properties

IUPAC Name |

[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPLVISWFCBMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Boc-amino-4-methylphenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)